3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one is a compound belonging to the quinoxaline family, which is characterized by a bicyclic structure consisting of two fused aromatic rings. This specific compound is notable for its potential biological activities and applications in medicinal chemistry. Quinoxaline derivatives, including 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one, have been studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities.
The synthesis and characterization of 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one can be traced back to various synthetic methodologies that utilize readily available starting materials such as phenacyl bromide and o-phenylenediamine. These methods often emphasize green chemistry principles, aiming for efficiency and reduced environmental impact.
3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of quinoxaline derivatives, which are widely recognized in organic and medicinal chemistry for their diverse biological activities.
The synthesis of 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one typically involves several methods:
In a typical synthesis setup:
The molecular structure of 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one features:
The molecular formula is CHNO, with a molecular weight of approximately 202.22 g/mol. The compound’s structural representation includes functional groups such as carbonyl (C=O) and aromatic rings that contribute to its chemical reactivity and biological activity.
3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one can participate in various chemical reactions:
The reactions typically require specific reagents and conditions:
The mechanism by which 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one exerts its biological effects often involves:
Research indicates that certain derivatives exhibit significant inhibitory effects against various cancer cell lines, highlighting their potential as therapeutic agents .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are used to confirm the structure and purity of synthesized compounds .
The systematic naming of quinoxalinone derivatives follows IUPAC conventions based on the Hantzsch-Widman system for heterocyclic compounds. The parent structure, 3,4-dihydro-1H-quinoxalin-2-one, designates a benzopyrazine ring system with a carbonyl at C2 and saturation across the 3-4 bond (CAS 59564-59-9) [4] [7]. The incorporation of a phenacyl group (C6H5COCH2-) at the C3 position generates the full systematic name: 3-(2-oxo-2-phenylethyl)-3,4-dihydroquinoxalin-2(1H)-one. This nomenclature reflects both the oxo functionality and the phenyl attachment within the substituent [1] [10].
Structural taxonomy categorizes quinoxalinones based on:
Table 1: Nomenclature and Structural Features of Key Quinoxalinone Derivatives
Compound Name | Systematic Name | Substituent Position | Core Structure |
---|---|---|---|
3,4-Dihydro-1H-quinoxalin-2-one | 3,4-Dihydroquinoxalin-2(1H)-one | Unsubstituted | Dihydroquinoxalinone |
3-(2-Phenylethyl)-3,4-dihydro-1H-quinoxalin-2-one | 3-(2-Phenylethyl)-1,4-dihydroquinoxalin-2-one | C3-alkylaryl | Phenethyl-dihydro |
3-Phenacyl-3,4-dihydro-1H-quinoxalin-2-one | 3-(2-Oxo-2-phenylethyl)-3,4-dihydroquinoxalin-2(1H)-one | C3-carbonylalkylaryl | Phenacyl-dihydro |
The phenacyl-substituted derivative differs from simpler analogs through its ketone-bearing side chain, which introduces both hydrogen-bond acceptance and potential enolization, significantly altering the molecule's electronic profile and conformational behavior [8] [10].
The chemistry of quinoxalinones traces its origins to Griess's pioneering work (1875) on o-phenylenediamine condensations with carbonyl compounds—a foundational reaction that established the quinoxaline core [6]. Classical synthesis relied predominantly on:
The development of 3-substituted dihydroquinoxalin-2-ones faced synthetic hurdles due to the reactivity constraints at C3. Traditional approaches yielded predominantly N1- or C6-substituted isomers rather than C3-functionalized analogs. This limitation was overcome through modern catalytic strategies:
Table 2: Evolution of Quinoxalinone Synthetic Methodologies
Era | Method | Reagents/Conditions | Limitations | 3-Substituted Yield Range |
---|---|---|---|---|
Classical (19th c.) | Griess condensation | o-PDA + glyoxal derivatives | Low regioselectivity for C3 | Not applicable |
Mid-20th c. | Reductive cyclization | Nitroaniline derivatives/Fe/HCl | Functional group incompatibility | <30% |
2000s | Copper-catalyzed coupling | 2-Haloanilines + α-amino acids/CuCl | Limited amino acid scope | 45-78% [3] |
2010s onward | Modified copper catalysis | Aryl halides + amino acids/CuI/DMEDA | Requires optimized ligands | 70-92% [8] |
A paradigm shift occurred with copper-catalyzed methods (2010s), enabling direct C3 functionalization. The contemporary synthesis of 3-phenacyl derivatives employs phenacyl bromide or α-amino acetophenone derivatives reacting with o-haloanilines under Cu(I)/N,N'-ligand catalysis. Critical advances include:
This methodological evolution has enabled efficient access to structurally diverse C3-functionalized quinoxalinones, including the previously challenging phenacyl derivatives [3] [8].
The phenacyl group at C3 confers distinctive physicochemical and coordinative properties that differentiate it from alkyl- or aryl-substituted quinoxalinones. The significance manifests in three domains:
Table 3: Research Applications of 3-Phenacylquinoxalinone Derivatives
Application Domain | Functional Property | Performance/Outcome | Structural Determinant |
---|---|---|---|
Cation sensing | Cu²⁺-selective recognition | Kd ≈ 10⁻⁷ M; >10x selectivity vs. Co²⁺/Ni²⁺ | Bidentate O,N coordination pocket |
Metabolic regulation | Lipid accumulation inhibition | 50% reduction at 0.5 mM (HepG2 cells) | Phenacyl carbonyl polarity |
Optoelectronics | Fluorescence quantum yield | ΦF = 0.22-0.45 in ethanol | Extended π-conjugation |
The phenacyl substituent thus transforms the quinoxalinone core from a passive heterocyclic scaffold to a multifunctional building block with applications spanning supramolecular chemistry, medicinal chemistry, and materials science [2] [5] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4